molecular formula C19H18Cl2N2O2S B11475843 1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11475843
M. Wt: 409.3 g/mol
InChI Key: HSSBGFLYZPJLQH-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with chlorobenzenesulfonyl and chlorophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The chlorobenzenesulfonyl and chlorophenylmethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups can facilitate interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with target proteins, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzenesulfonyl)butyric acid
  • 3-(4-Chlorobenzenesulfonyl)-5-methoxyaniline
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine stands out due to its unique combination of functional groups. The presence of both sulfonyl and chlorophenyl groups, along with the pyrrole ring, provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18Cl2N2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H18Cl2N2O2S/c1-12-13(2)23(11-14-4-3-5-16(21)10-14)19(22)18(12)26(24,25)17-8-6-15(20)7-9-17/h3-10H,11,22H2,1-2H3

InChI Key

HSSBGFLYZPJLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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